Hydroxychalcone

Descripción general

Descripción

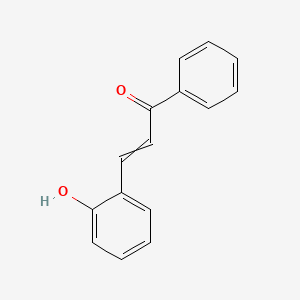

Hydroxychalcone is an organic compound with a complex structure that includes a cyclohexadiene ring and a phenyl group

Métodos De Preparación

The synthesis of Hydroxychalcone typically involves multiple steps. One common method includes the reaction of a cyclohexadiene derivative with a phenyl-substituted propene under specific conditions. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Thermal Isomerization to Flavanones

2'-Hydroxychalcones undergo thermal isomerization to form flavanones via keto-enol tautomerism. Density functional theory (DFT) studies using B3LYP/6-311G calculations revealed a reaction pathway involving:

-

Reactants : Chalcone with intramolecular hydrogen bonding.

-

Transition state : A six-membered cyclic structure with one imaginary frequency.

-

Intermediate : Enol form stabilized by resonance.

-

Product : Flavanone with a larger HOMO-LUMO gap (indicating higher stability).

Substituent Effects :

| Substituent Type | Activation Energy (kJ/mol) | Reaction Rate |

|---|---|---|

| Electron-Withdrawing Groups (EWG) | Lower (e.g., -NO₂, -Cl) | Faster |

| Electron-Donating Groups (EDG) | Higher (e.g., -OCH₃, -CH₃) | Slower |

EWGs increase electron deficiency at the reaction center, accelerating nucleophilic addition, while EDGs hinder the process .

Photoisomerization

Under UV irradiation, 2'-hydroxychalcone exhibits one-way cis→trans isomerization mediated by triplet-state intramolecular hydrogen transfer:

-

Quantum yields : Φ(cis→trans) = 0.45 in benzene; Φ(trans→flavanone) = 1.9 × 10⁻³ .

-

Triplet energies : Normal form (229 kJ/mol) vs. tautomer form (177.5 kJ/mol) .

Oxidative Cyclization to Aurones and Flavones

2'-Hydroxychalcones cyclize into aurones or flavones under oxidative conditions. Key methods include:

Transition Metal-Mediated Cyclization

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hg(OAc)₂ | Reflux in benzene | Aurones | 65–92 |

| CuBr₂ | CH₃CN, 80°C | Aurones | 55–70 |

| I₂/DMSO | Reflux, 12 h | Flavones | 30–55 |

| NH₄I | Solvent-free, 120°C | Flavones | 92 |

Mechanism involves metal coordination to the α,β-unsaturated carbonyl, facilitating electrophilic attack by the 2'-hydroxy group .

Peroxide-Mediated Cyclization

Antioxidant Activity via Radical Scavenging

2'-Hydroxychalcones exhibit DPPH radical scavenging (up to 82.4%) and lipid peroxidation inhibition (82.3%) due to:

Computational Insights

DFT and semiempirical calculations confirm:

Aplicaciones Científicas De Investigación

Anticancer Applications

Hydroxychalcones, especially 2'-hydroxychalcone, have demonstrated promising anticancer properties across various studies.

Mechanisms of Action:

- Induction of Apoptosis and Autophagy: Research indicates that 2'-hydroxychalcone induces apoptosis in breast cancer cells (MCF-7 and CMT-1211) by inhibiting the NF-κB signaling pathway and increasing reactive oxygen species (ROS) levels, leading to endoplasmic reticulum stress and autophagic cell death .

- Cytotoxicity: The compound exhibits significant cytotoxic effects against multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Case Study: Breast Cancer

- Study Findings: In a recent study, 2'-hydroxychalcone was shown to inhibit breast cancer cell proliferation and migration while suppressing tumor growth in vivo. The study concluded that this compound could be developed into an effective anticancer drug .

Antifungal Applications

Hydroxychalcones are also recognized for their antifungal properties, particularly against dermatophytes.

Photodynamic Therapy (PDT):

- Mechanism: 2-hydroxychalcone has been evaluated for its effectiveness as a photosensitizer in PDT. It demonstrated significant antifungal activity against Trichophyton rubrum and Trichophyton mentagrophytes, inhibiting biofilm formation at low concentrations (15.6 mg/L for early-stage biofilms) .

- Efficacy: The compound's efficacy was enhanced under light exposure, reducing the minimum inhibitory concentration (MIC) by fourfold compared to dark conditions .

Case Study: Dermatophyte Infections

- Study Findings: In vitro studies showed that 2-hydroxychalcone effectively disrupted mature biofilms and induced cell death through ROS generation and ergosterol targeting .

Antimicrobial Properties

Hydroxychalcones exhibit broad-spectrum antimicrobial activity.

Antibacterial Activity:

- Hydroxychalcones have been reported to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of chlorine substitutions in chalcones significantly enhances their antibacterial efficacy .

Case Study: Antimicrobial Screening

- Study Findings: A study demonstrated that chlorinated hydroxychalcones completely inhibited the growth of certain bacterial strains while showing varying degrees of effectiveness against others .

Anti-inflammatory and Antioxidant Activities

Hydroxychalcones possess notable anti-inflammatory and antioxidant properties.

Mechanisms:

- Inhibition of Inflammatory Pathways: Hydroxychalcones have been shown to inhibit pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

- Antioxidant Activity: Various hydroxychalcone derivatives exhibit strong antioxidant activity through mechanisms such as DPPH radical scavenging and reducing potential assays .

Table 1: Biological Activities of Hydroxychalcones

Mecanismo De Acción

The mechanism of action of Hydroxychalcone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Hydroxychalcone can be compared with similar compounds such as benzil dihydrazone derivatives and aromatic azo compounds. These compounds share some structural similarities but differ in their chemical properties and applications. For example, benzil dihydrazone derivatives are known for their antiproliferative activities, while aromatic azo compounds are widely used in the production of dyes and pigments .

Actividad Biológica

Hydroxychalcones, a subclass of chalcones, are characterized by their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of hydroxychalcone, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Hydroxychalcones possess a basic chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups on the aromatic rings enhances their biological activity by influencing their interaction with various biological targets.

- Antioxidant Activity : Hydroxychalcones exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Hydroxychalcones inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the downregulation of signaling pathways like NF-κB and MAPK .

- Anticancer Properties : Studies have shown that hydroxychalcones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, 2'-hydroxychalcone has been reported to inhibit breast cancer cell proliferation by inducing autophagy and apoptosis while suppressing tumor growth in vivo .

- Antimicrobial Activity : Hydroxychalcones demonstrate potent antimicrobial effects against a variety of pathogens. For example, 2-hydroxychalcone has shown efficacy against dermatophyte biofilms, highlighting its potential as a therapeutic agent in treating fungal infections .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity in Breast Cancer

A recent study investigated the effects of 2'-hydroxychalcone on breast cancer cell lines (MCF-7). The findings revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the modulation of reactive oxygen species (ROS) levels and activation of the JNK/MAPK pathway . The study concluded that hydroxychalcones could serve as potential therapeutic agents in cancer treatment due to their ability to target multiple pathways involved in tumor progression.

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory responses, 4′-hydroxy-3-m-tolylchalcone was tested for its ability to alleviate indomethacin-induced peptic ulcers in rats. The results demonstrated a dose-dependent increase in antioxidant enzyme activities (SOD, GPx) and a significant reduction in malondialdehyde (MDA) levels, indicating effective anti-inflammatory action .

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316272 | |

| Record name | 2-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-78-0 | |

| Record name | 2-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.